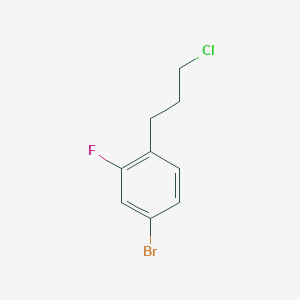
4-Bromo-1-(3-chloropropyl)-2-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-(3-chloropropyl)-2-fluorobenzene is an organic compound with the molecular formula C9H9BrClF. It is a halogenated aromatic compound, which means it contains a benzene ring substituted with halogen atoms (bromine, chlorine, and fluorine). This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3-chloropropyl)-2-fluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is treated with bromine, chlorine, and fluorine sources under controlled conditions. For example, the reaction of 4-bromo-2-fluorobenzene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
4-Bromo-1-(3-chloropropyl)-2-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the halogenated benzene ring into a fully hydrogenated cyclohexane derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include cyclohexane derivatives.
科学的研究の応用
4-Bromo-1-(3-chloropropyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.
Medicine: It serves as a precursor in the synthesis of potential drug candidates with halogenated aromatic structures.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Bromo-1-(3-chloropropyl)-2-fluorobenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new products with different chemical properties.
類似化合物との比較
Similar Compounds
- 4-Bromo-1-(3-chloropropyl)-2-(fluoromethoxy)benzene
- 4-Bromo-1-(3-chloropropyl)-2-iodobenzene
- 4-Bromo-1-(3-chloropropyl)-2-chlorobenzene
Uniqueness
4-Bromo-1-(3-chloropropyl)-2-fluorobenzene is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens imparts distinct reactivity and properties compared to other halogenated benzene derivatives. The presence of fluorine, in particular, can significantly influence the compound’s electronic properties and reactivity.
特性
分子式 |
C9H9BrClF |
|---|---|
分子量 |
251.52 g/mol |
IUPAC名 |
4-bromo-1-(3-chloropropyl)-2-fluorobenzene |
InChI |
InChI=1S/C9H9BrClF/c10-8-4-3-7(2-1-5-11)9(12)6-8/h3-4,6H,1-2,5H2 |
InChIキー |
WTHGFHSMFVGSCZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)F)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



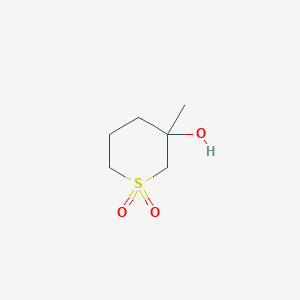
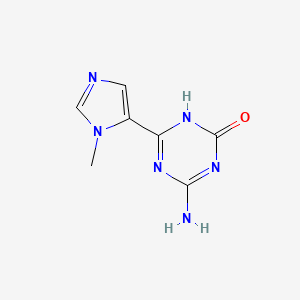
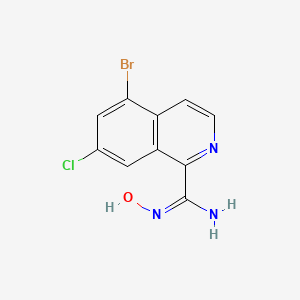

![4-Bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13206241.png)
![1-[2-(5-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13206243.png)
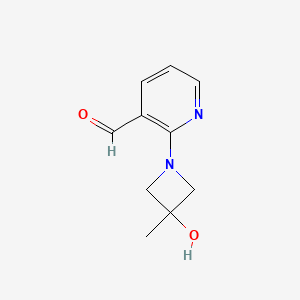





![2-[(3-Bromophenyl)sulfanyl]acetaldehyde](/img/structure/B13206282.png)
